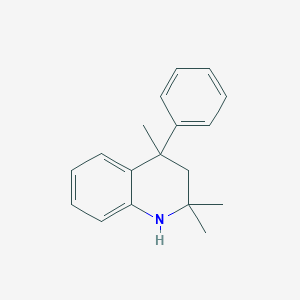

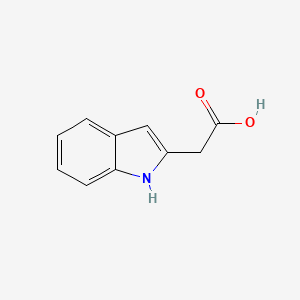

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-sec-Butylphenol” is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da .

Physical And Chemical Properties Analysis

“4-sec-Butylphenol” is a solid substance with a boiling point of 135-136 °C/25 mmHg and a melting point of 46-59 °C .

科学的研究の応用

Synthesis and Characterization

- A study on the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases derived from heterocyclic moieties, including pyrrole derivatives, highlighted their potential in creating materials with significant biological activity against a range of pathogens. These Schiff bases were characterized using a variety of analytical techniques, revealing insights into their structure and properties (Hamed et al., 2020).

- Another research focused on the efficient synthesis of 3-fluoropyrroles, which are valuable intermediates in organic synthesis. The methodology provides a new route to various 3-fluorinated pyrroles, demonstrating the versatility of pyrrole derivatives in synthesizing fluorinated compounds (Surmont et al., 2009).

Molecular Magnetic Materials

- The first application of a related pyrrole compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions, led to the discovery of a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating the potential of pyrrole derivatives in the development of molecular magnets (Giannopoulos et al., 2014).

Catalysis and Polymerization

- Research on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands showed that these complexes could catalyze the ring-opening polymerization of ε-caprolactone. This finding opens up new avenues for using pyrrole derivatives in catalysis and polymer science (Qiao et al., 2011).

Drug Intermediates

- Pyrrole derivatives have also been used as intermediates in the synthesis of small molecule anticancer drugs. A study demonstrated a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, showcasing the compound's importance as an aqueous solubility aldehyde in the development of anticancer agents (Wang et al., 2017).

Safety And Hazards

“4-sec-Butylphenol” is classified as a skin corrosive and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing its dust, to wash skin thoroughly after handling, to avoid release to the environment, and to wear protective gloves, clothing, and eye/face protection .

特性

IUPAC Name |

1-(4-butan-2-ylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-12(2)13-6-8-14(9-7-13)16-10-4-5-15(16)11-17/h4-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVQUDCJLWKGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)

![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)